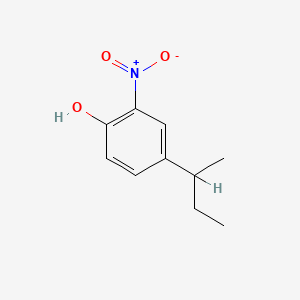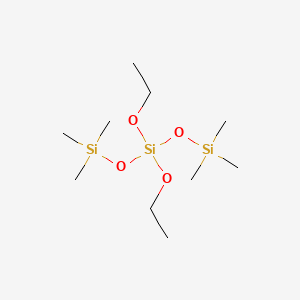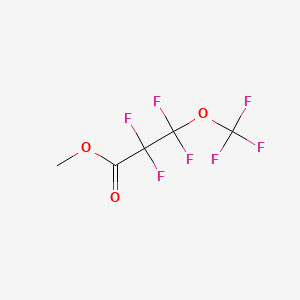![molecular formula C10H2Cl4N4 B3051787 2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline CAS No. 3604-51-1](/img/structure/B3051787.png)
2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline
描述
2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline is a heterocyclic compound characterized by its unique structure, which includes a pyrazinoquinoxaline core substituted with four chlorine atoms at positions 2, 3, 7, and 8.
准备方法
The synthesis of 2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline typically involves the condensation of tetraaminobenzoquinone with bis(triisopropylsilyl)hexadiyne-2,3-dione. This reaction is followed by a reduction step using hypophosphite in the presence of potassium iodide, yielding the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reagents like hypophosphite and potassium iodide.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
科学研究应用
2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline has several scientific research applications:
Organic Electronics: It is used as a building block for π-conjugated polymer semiconductors, which are employed in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The compound and its derivatives are explored for their potential cytotoxic activity against cancer cells.
Material Science: It is used in the development of materials with strong acid affinity and marked bathochromic shifts in their absorption spectra.
作用机制
The mechanism of action of 2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline involves its interaction with molecular targets and pathways. For instance, its π-conjugated structure allows it to function as an electron-transport material in organic electronics . In medicinal applications, it may interact with specific cellular targets to exert cytotoxic effects .
相似化合物的比较
2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline can be compared with other similar compounds such as:
2,3-Diphenyl-quinoxaline: Used in light-emitting applications.
2,3-Diphenyl-pyridine[2,3-b]pyrazine: Another compound with similar donor-acceptor structures.
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental impact.
These comparisons highlight the unique properties and applications of this compound in various scientific fields.
属性
IUPAC Name |
2,3,7,8-tetrachloropyrazino[2,3-g]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl4N4/c11-7-9(13)17-5-2-6-4(1-3(5)15-7)16-8(12)10(14)18-6/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSLEJHCXCSUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1N=C(C(=N3)Cl)Cl)N=C(C(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327579 | |
| Record name | NSC667241 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3604-51-1 | |
| Record name | NSC667241 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-[(3-bromo-4-methoxyphenyl)methyl]pentan-3-amine](/img/structure/B3051719.png)

![(1,3-Benzodioxol-5-ylmethyl)[4-(methylthio)benzyl]amine](/img/structure/B3051722.png)



